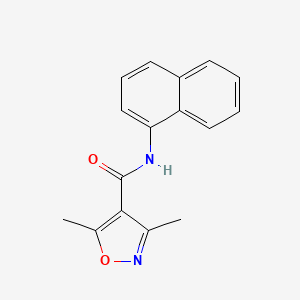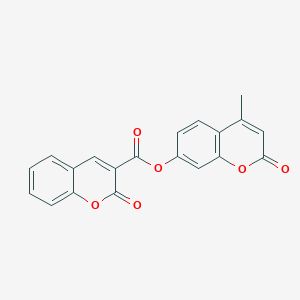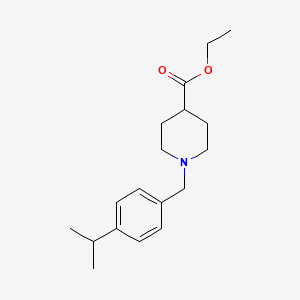
(3R*,4R*)-1-(cycloheptylcarbonyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic approaches for piperidine derivatives often involve multi-component reactions or specific substitutions to introduce various functional groups into the piperidine core. For instance, Khan et al. (2013) detailed the synthesis of a related compound through a one-pot three-component reaction, highlighting a method that could potentially be adapted for synthesizing the target compound by altering the starting materials or reaction conditions (Khan et al., 2013). Similarly, synthesis routes may involve steps like alkoxymethylation or nucleophilic substitution, as described by Schmitt et al. (2013) for controlling stereochemistry in piperidinemethanols, which could be relevant for synthesizing our target compound with its specific stereochemical configuration (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including their stereochemistry and crystal packing, can be analyzed using techniques such as X-ray crystallography. For example, studies by Arulraj et al. (2019) on a piperidin-4-one derivative provided insights into the chair conformation of the piperidine ring, the dihedral angles between substituents, and intermolecular interactions within the crystal structure (Arulraj et al., 2019). These findings could inform predictions about the structural characteristics of the target compound.
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. For example, Ibenmoussa et al. (1998) discussed the reactivity of piperidinedione derivatives in the context of synthesis and structural determination, highlighting potential reaction pathways that might also apply to our compound of interest (Ibenmoussa et al., 1998).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. While specific data on the target compound was not found, the synthesis and crystal structure determination of related compounds provide a basis for understanding how structural features might influence these properties (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar molecules. Khan et al. (2008) explored the reactivity of 1,3-dicarbonyl compounds in multicomponent reactions, providing insights into the chemical behavior that could be relevant to the target compound (Khan, Parvin, & Choudhury, 2008).
properties
IUPAC Name |
cycloheptyl-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-14-13-18(11-9-17(14,20)10-12-21-2)16(19)15-7-5-3-4-6-8-15/h14-15,20H,3-13H2,1-2H3/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPURZGRUOMCPGT-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(cycloheptylcarbonyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5627270.png)
![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5627285.png)

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)
![4-fluoro-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5627308.png)
![2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5627315.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5627322.png)
![9-(5-chloropyridin-2-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627330.png)


![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5627359.png)